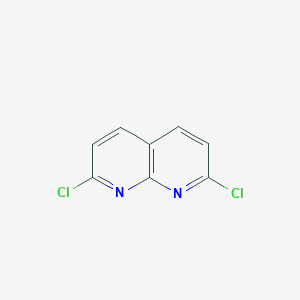

2,7-Dichloro-1,8-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQOZWTYDPEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447654 | |

| Record name | 2,7-dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55243-02-2 | |

| Record name | 2,7-dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,7-Dichloro-1,8-naphthyridine synthesis from 1,8-naphthyridine-2,7(1H,8H)-dione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,7-dichloro-1,8-naphthyridine from its precursor, 1,8-naphthyridine-2,7(1H,8H)-dione. This conversion is a critical step in the development of various pharmaceutical compounds, as the resulting dichloro-derivative serves as a versatile intermediate for further molecular elaboration.[1] This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the chemical transformation.

Core Synthesis and Reaction Parameters

The conversion of 1,8-naphthyridine-2,7(1H,8H)-dione to this compound is typically achieved through a chlorination reaction. A common and effective method involves the use of a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[2][3] This combination of reagents serves as a potent chlorinating agent, capable of converting the hydroxyl groups of the dione into chlorides.[3]

The reaction is generally performed under reflux conditions to ensure the reaction proceeds to completion.[2] The use of both PCl₅ and POCl₃ is advantageous; while POCl₃ can act as a chlorinating agent, the addition of PCl₅ enhances the reaction's efficacy.[3]

Below is a summary of the quantitative data for a representative synthesis:

| Parameter | Value | Unit |

| Starting Material | 1,8-Naphthyridine-2,7(1H,8H)-dione | - |

| Reagent 1 | Phosphorus pentachloride (PCl₅) | 3.00 g (14.40 mmol) |

| Reagent 2 | Phosphorus oxychloride (POCl₃) | 2.57 g (16.76 mmol) |

| Reaction Time | 6 | hours |

| Reaction Condition | Reflux | - |

| Product Yield | 1.00 g (5.08 mmol) | 74% |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 1,8-naphthyridine-2,7(1H,8H)-dione.[2]

Materials:

-

1,8-Naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol)

-

Phosphorus pentachloride (3.00 g, 14.40 mmol)

-

Phosphorus oxychloride (2.57 g, 16.76 mmol)

-

Crushed ice

-

Sodium carbonate

-

Acetone

Procedure:

-

A mixture of 1,8-naphthyridine-2,7(1H,8H)-dione, phosphorus pentachloride, and phosphorus oxychloride is heated to reflux for 6 hours.[2]

-

After the reflux period, the reaction mixture is carefully poured over crushed ice.[2]

-

The solution is then neutralized by the addition of sodium carbonate until a pH of 8 is reached.[2]

-

The resulting brown precipitate is collected by filtration.[2]

-

The crude product is purified by recrystallization from acetone to yield this compound as a pale yellow powder.[2]

Reaction Pathway

The chemical transformation from the starting material to the final product is illustrated in the diagram below.

Caption: Synthesis of this compound.

References

An In-Depth Technical Guide to 2,7-Dichloro-1,8-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-dichloro-1,8-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Core Compound Data

This compound is a chlorinated derivative of the 1,8-naphthyridine scaffold. Its chemical structure and key identifiers are summarized below.

| Parameter | Value | Reference |

| CAS Number | 55243-02-2 | |

| Molecular Formula | C₈H₄Cl₂N₂ | |

| Molecular Weight | 199.04 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC(=NC2=C1C=CC(=N2)Cl)Cl |

Synthesis of this compound

The synthesis of this compound is a critical process for its subsequent use in research and development. A common and effective method involves the chlorination of 1,8-naphthyridine-2,7-diol.

Experimental Protocol: Chlorination of 1,8-Naphthyridine-2,7-diol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

1,8-Naphthyridine-2,7-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for reflux and extraction

Procedure:

-

A mixture of 1,8-naphthyridine-2,7-diol and phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of N,N-dimethylformamide is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The excess phosphorus oxychloride is carefully quenched by slowly pouring the mixture onto crushed ice.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Organic Synthesis

The 1,8-naphthyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of 1,8-naphthyridine have demonstrated a wide range of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

This compound serves as a versatile starting material for the synthesis of a diverse library of substituted 1,8-naphthyridine derivatives. The two chlorine atoms at the 2 and 7 positions are susceptible to nucleophilic substitution and are ideal handles for cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The following is a representative protocol for the synthesis of 2,7-diaryl-1,8-naphthyridines from this compound.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

Triphenylphosphine (PPh₃) (ligand)

-

Potassium carbonate (K₂CO₃) (base)

-

1,4-Dioxane and water (solvent mixture)

-

Standard inert atmosphere Schlenk line or glovebox techniques

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add the degassed solvent mixture of 1,4-dioxane and water.

-

The reaction mixture is heated to reflux for a specified period, typically monitored by TLC or LC-MS for completion.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2,7-diaryl-1,8-naphthyridine.

Signaling Pathway Modulation by 1,8-Naphthyridine Derivatives

Derivatives of 1,8-naphthyridine have been shown to modulate key signaling pathways implicated in disease. For instance, certain 1,8-naphthyridine-based compounds have been investigated for their anti-inflammatory effects through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by a 1,8-naphthyridine derivative.

Synthetic and Functionalization Workflow

The general workflow for the utilization of this compound in the synthesis of functionalized derivatives is a multi-step process that begins with the creation of the core scaffold.

Caption: General workflow for the synthesis and functionalization of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its chlorine substituents make it an essential tool for medicinal chemists and materials scientists. The ability to readily generate diverse libraries of 1,8-naphthyridine derivatives through established synthetic protocols, such as the Suzuki-Miyaura reaction, will continue to drive the discovery of novel compounds with significant therapeutic potential. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this important heterocyclic compound.

Spectroscopic Profile of 2,7-Dichloro-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-dichloro-1,8-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers and professionals requiring detailed spectroscopic information and standardized experimental protocols for the characterization of this compound.

Molecular Structure and Properties

This compound possesses a rigid, planar naphthyridine core with chlorine atoms at the 2 and 7 positions. These reactive sites are amenable to a variety of cross-coupling reactions, making this compound a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.

Molecular Formula: C₈H₄Cl₂N₂ Molecular Weight: 199.04 g/mol CAS Number: 55243-02-2

The Chemical Reactivity of 2,7-Dichloro-1,8-naphthyridine: A Technical Guide for Researchers

An In-depth Exploration of the Synthetic Versatility of a Privileged Heterocyclic Scaffold

The 2,7-dichloro-1,8-naphthyridine core is a valuable and highly versatile building block in medicinal chemistry and materials science. The strategic placement of two reactive chlorine atoms on the electron-deficient 1,8-naphthyridine ring system allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical reactivity of the chlorine atoms in this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols for key transformations are provided, and quantitative data are summarized for comparative analysis.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the C2 and C7 positions of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental to the synthesis of complex substituted 1,8-naphthyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling this compound with organoboron reagents. This reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents at the 2 and 7 positions.[1] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 (di-substituted) | [2] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 92 (di-substituted) | [3] |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 (di-substituted) | [2] |

| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 (di-substituted) | [4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Di-substitution

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane or toluene), the boronic acid or ester (2.2-2.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%) are added. An aqueous solution of a base (e.g., K₃PO₄ or Cs₂CO₃, 3.0-4.0 equiv.) is then added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for several hours until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination and Amidation

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[5] This reaction can be applied to this compound to introduce primary and secondary amines, as well as amides, at the 2 and 7 positions.

Quantitative Data for Buchwald-Hartwig Amination and Amidation

| Entry | Amine/Amide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 90 (di-substituted) | [6] |

| 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Dioxane | 100 | 88 (di-substituted) | [3] |

| 3 | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | 1,4-Dioxane | 120 | 75 (di-substituted) | [6] |

| 4 | Acetamide (0.9 equiv.) | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | 1,4-Dioxane | 120 | 42 (mono-substituted) | [6] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Diamination

In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (2.2-2.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or XPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.5-3.0 equiv.) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated with stirring for the specified time and temperature. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.[7]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[8] This reaction provides a direct route to 2,7-dialkynyl-1,8-naphthyridines, which are valuable precursors for more complex molecular architectures.

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 91 (di-substituted) | [9] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | DIPA | Toluene | 80 | 85 (di-substituted) | [8] |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | 5 | piperidine | DMF | 90 | 89 (di-substituted) | [10] |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (4-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine) are added. The terminal alkyne (2.2-2.5 equiv.) is then added, and the mixture is stirred under an inert atmosphere at the appropriate temperature until the reaction is complete. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The crude product is purified by column chromatography.[9]

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[11] This reaction is tolerant of a wide variety of functional groups and can be used to introduce alkyl, vinyl, and aryl groups onto the 1,8-naphthyridine core.

Quantitative Data for Stille Coupling

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 82 (di-substituted) | [12] |

| 2 | Tributyl(vinyl)tin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 90 | 87 (di-substituted) | [13] |

| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | DMF | 100 | 79 (di-substituted) | [11] |

Experimental Protocol: General Procedure for Stille Coupling

A mixture of this compound (1.0 mmol), the organostannane (2.2-2.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or THF) is heated under an inert atmosphere. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[11]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,8-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atoms. This allows for the direct introduction of a variety of nucleophiles without the need for a metal catalyst.

Diagram: General Workflow for Nucleophilic Aromatic Substitution

Caption: A generalized experimental workflow for SNAr reactions.

Amination

Direct reaction with primary and secondary amines, often at elevated temperatures, can lead to the corresponding 2,7-diamino-1,8-naphthyridine derivatives.

Quantitative Data for Nucleophilic Amination

| Entry | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzylamine | Neat | 120 | 6 | 50 (mono-substituted) | [14] |

| 2 | 4-Methoxybenzylamine | Neat | 150 | 12 | 85 (di-substituted) | [15] |

| 3 | Hydrazine hydrate | Ethanol | 80 | 5 | 92 (di-hydrazinyl) | [16] |

Experimental Protocol: Synthesis of 2-Amino-7-benzylamino-1,8-naphthyridine

A suspension of 2-amino-7-chloro-1,8-naphthyridine (1.0 mmol) in distilled benzylamine (excess) is heated at 120 °C for 6 hours.[14] After cooling, the resulting solid is washed with water and then acetone and air-dried. The crude product is recrystallized from methanol to afford the pure product.[14]

Other Nucleophilic Substitutions

Other nucleophiles, such as alkoxides and azides, can also displace the chlorine atoms of this compound.

Quantitative Data for Other Nucleophilic Substitutions

| Entry | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Sodium methoxide | Methanol | 80 | 4 | 90 (di-methoxy, on a related substrate) | [16] |

| 2 | Sodium azide | DMF | 60 | 4 | 95 (mono-azido, on a related substrate) | [16] |

Experimental Protocol: Synthesis of 2-Amino-7-azido-1,8-naphthyridine

To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine (2.22 mmol) in dry DMF (5 mL), sodium azide (4.44 mmol) is added. The mixture is stirred for 4 hours at 60 °C. The precipitated sodium chloride is filtered off, and the DMF is removed from the filtrate under reduced pressure. The resulting solid is washed with water and air-dried to give the product.[16]

Regioselectivity in Mono-substitution Reactions

Achieving selective mono-substitution of this compound can be challenging but is achievable under carefully controlled conditions. Generally, the reaction of one equivalent of a nucleophile or coupling partner can lead to a mixture of the mono-substituted product, the di-substituted product, and unreacted starting material.

For palladium-catalyzed amidation, using a slight deficiency of the amide (0.9 equivalents) has been shown to favor the formation of the mono-amido product, although isolated yields can be moderate due to purification challenges.[6] The inherent electronic properties of the 1,8-naphthyridine ring system, where the C2 and C7 positions are electronically similar, contribute to the difficulty in achieving high regioselectivity. Further studies are needed to fully elucidate the factors governing the relative reactivity of the two chlorine atoms.

Conclusion

This compound is a versatile scaffold that undergoes a wide range of chemical transformations at its two chlorine atoms. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, provide efficient routes to a vast array of C-C and C-N bonded derivatives. Additionally, the susceptibility of the chloro-substituents to nucleophilic aromatic substitution allows for the direct introduction of various functional groups. The ability to perform these transformations in a controlled manner, including the potential for regioselective mono-functionalization, underscores the importance of this compound as a key building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this valuable heterocyclic core.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. mdpi.com [mdpi.com]

2,7-Dichloro-1,8-naphthyridine as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dichloro-1,8-naphthyridine is a versatile heterocyclic compound that has garnered significant attention as a key building block in the synthesis of a wide array of complex organic molecules. Its unique structural framework, featuring a nitrogen-containing bicyclic system with reactive chlorine atoms at the 2 and 7 positions, makes it an ideal starting material for the construction of novel compounds with diverse applications, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

This compound presents as a pale yellow powder.[1] A summary of its key physical and spectroscopic properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 199.04 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow powder | [1] |

| Melting Point | Not reported | |

| Solubility | Soluble in acetone | [1] |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.63 (d, J = 8.5 Hz, 2H), 7.81 (d, J = 8.5 Hz, 2H) | [1] |

| ¹³C NMR | Not reported | |

| Mass Spectrometry | Not reported | |

| IR Spectroscopy | Not reported |

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the chlorination of 1,8-naphthyridine-2,7(1H,8H)-dione.

Experimental Protocol: Synthesis from 1,8-Naphthyridine-2,7(1H,8H)-dione[1]

Materials:

-

1,8-Naphthyridine-2,7(1H,8H)-dione

-

Phosphorus pentachloride (PCl₅)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium carbonate

-

Acetone

Procedure:

-

A mixture of 1,8-naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol), phosphorus pentachloride (3.00 g, 14.40 mmol), and phosphorus oxychloride (2.57 g, 16.76 mmol) is heated to reflux for 6 hours.

-

After cooling, the reaction mixture is carefully poured over crushed ice.

-

The solution is then made alkaline by the addition of sodium carbonate until the pH reaches 8.

-

The resulting brown precipitate is collected by filtration.

-

The crude product is recrystallized from acetone to yield this compound as a pale yellow powder.

Yield: 1.00 g (74%)

Caption: Synthetic route to this compound.

Key Reactions and Applications

The two chlorine atoms on the 1,8-naphthyridine core are susceptible to nucleophilic substitution and act as excellent handles for palladium-catalyzed cross-coupling reactions, making this compound a versatile precursor for a wide range of functionalized derivatives.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the 1,8-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAAr) at the 2 and 7 positions. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.

Experimental Protocol: Synthesis of 2,7-Diamino-1,8-naphthyridine Derivatives

A two-step process involving nucleophilic aromatic substitution with a protected amine followed by deprotection can be employed to synthesize 2,7-diamino-1,8-naphthyridine derivatives.[2]

Step 1: Nucleophilic Aromatic Substitution with 4-Methoxybenzylamine

-

Materials: this compound, 4-Methoxybenzylamine, appropriate solvent (e.g., DMF or NMP), and a base (e.g., K₂CO₃ or Et₃N).

-

Procedure: A mixture of this compound, an excess of 4-methoxybenzylamine, and a base in a suitable solvent is heated at an elevated temperature (e.g., 100-150 °C) until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, and the product is isolated by precipitation or extraction, followed by purification via column chromatography.

Step 2: Deprotection

-

Materials: The product from Step 1, a suitable deprotecting agent (e.g., trifluoroacetic acid for the 4-methoxybenzyl group).

-

Procedure: The protected diamine is treated with a deprotecting agent at room temperature or with gentle heating. After the reaction is complete, the product is isolated by neutralization and precipitation or extraction, and then purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. This compound readily participates in this palladium-catalyzed cross-coupling with various boronic acids or their esters, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 2 and 7 positions.[3][4]

Experimental Protocol: Synthesis of 2,7-Diaryl-1,8-naphthyridines

-

Materials: this compound, arylboronic acid (e.g., 4-methoxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Procedure: A mixture of this compound, the arylboronic acid (2.2 equivalents), the palladium catalyst (typically 2-5 mol%), and the base in the chosen solvent system is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

References

The Versatile Scaffold: Unlocking the Potential of 2,7-Dichloro-1,8-naphthyridine in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug discovery. Among these, the 1,8-naphthyridine core has garnered significant attention due to its wide spectrum of biological activities.[1][2] This technical guide focuses on a key derivative, 2,7-dichloro-1,8-naphthyridine, a versatile and highly reactive building block that serves as a gateway to a diverse array of potent and selective drug candidates. Its unique structural features, particularly the two reactive chlorine atoms, allow for strategic and modular derivatization, making it an invaluable tool in the synthesis of compounds targeting a range of diseases, from cancer to infectious diseases.[3][4]

A Privileged Starting Point for Diverse Biological Activities

The 1,8-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[5][6] Derivatives of this core have demonstrated a remarkable breadth of pharmacological effects, including:

-

Anticancer Activity: Many 1,8-naphthyridine derivatives exhibit potent cytotoxicity against various cancer cell lines.[2][7][8] Their mechanisms of action are diverse and include the inhibition of crucial cellular processes like tubulin polymerization and the disruption of key signaling pathways through kinase inhibition.[2][8][9]

-

Antimicrobial Activity: The 1,8-naphthyridine core is the backbone of several successful antibacterial agents, such as nalidixic acid.[10] Newer derivatives continue to show promise in combating bacterial infections, including multi-drug resistant strains.[5][11][12]

-

Antiviral and Anti-inflammatory Properties: Research has also indicated the potential of 1,8-naphthyridine derivatives in the development of antiviral and anti-inflammatory therapies.[5]

This compound, with its two strategically placed chlorine atoms, provides a robust platform for chemists to systematically explore the structure-activity relationships (SAR) of these diverse biological activities. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution and as handles for cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 2 and 7 positions.[3][4]

Key Synthetic Applications: Building Bioactive Molecules

The true power of this compound lies in its synthetic utility. The differential reactivity of the two chlorine atoms can be exploited to achieve selective mono- or di-substitution, leading to a vast library of novel compounds. One of the most powerful and widely used methods for functionalizing this scaffold is the Suzuki-Miyaura cross-coupling reaction.[3][4]

This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 2 and 7 positions of the naphthyridine core. This modular approach is instrumental in fine-tuning the pharmacological properties of the resulting molecules.

Targeting Cancer: Kinase Inhibition and Beyond

A significant area of application for this compound is in the development of novel anticancer agents, particularly kinase inhibitors. Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets.

MET Kinase Inhibitors

The MET receptor tyrosine kinase and its signaling pathway play a crucial role in cell proliferation, survival, and metastasis.[1][7][9] Aberrant MET signaling is implicated in a variety of cancers. Derivatives of this compound have been explored as potent inhibitors of MET kinase.

MASTL Kinase Inhibitors

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is another important target in oncology.[8][13] MASTL plays a critical role in mitotic progression, and its overexpression is associated with cancer progression and poor patient outcomes.[2][3][8][11] Novel 2,7-naphthyridine compounds are being investigated as inhibitors of MASTL.[13]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 1,8-naphthyridine derivatives synthesized from chloro-naphthyridine precursors.

Table 1: In Vitro Cytotoxicity of 2-Aryl-1,8-naphthyridin-4-ones

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 14 | HeLa (Cervical) | 2.6 |

| HL-60 (Leukemia) | 0.8 | |

| PC-3 (Prostate) | 6.2 | |

| 15 | HeLa (Cervical) | 2.3 |

| HL-60 (Leukemia) | 0.5 | |

| PC-3 (Prostate) | 5.8 | |

| 16 | HeLa (Cervical) | 0.7 |

| HL-60 (Leukemia) | 0.1 | |

| PC-3 (Prostate) | 5.1 |

Data extracted from a study on naphthyridine derivatives' cytotoxicity.[14]

Table 2: In Vitro Antimicrobial Activity of 2,7-Naphthyridine Derivatives

| Compound ID | Microorganism | MIC (mg/L) |

| 10f | Staphylococcus aureus | 31 |

| 10j | Staphylococcus aureus | 8 |

Data from a study on the anti-staphylococcal properties of 2,7-naphthyridines.[15][16]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry research. Below are generalized yet detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 2,7-diaryl-1,8-naphthyridines from this compound.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

-

Base (e.g., Potassium carbonate, 3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,7-disubstituted-1,8-naphthyridine.

Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[17][18]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its amenability to a variety of chemical transformations, particularly cross-coupling reactions, provides a powerful platform for the synthesis of diverse libraries of compounds. The demonstrated success in generating potent inhibitors of key cancer targets like MET and MASTL kinases, as well as promising antimicrobial agents, underscores the immense potential of this starting material. For researchers and drug development professionals, a deep understanding of the chemistry and biological applications of this compound is essential for the rational design and development of the next generation of innovative therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. MET Pathway as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. rupress.org [rupress.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

GHS Hazard Classification of 2,7-Dichloro-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2,7-Dichloro-1,8-naphthyridine. The information is intended for researchers, scientists, and professionals in drug development who handle or research this compound. This document outlines the known hazards, precautionary measures, and the standardized experimental protocols that form the basis of this classification. Due to the limited availability of specific toxicological studies on this compound in the public domain, this guide details the standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the relevant hazard categories.

GHS Hazard Classification

This compound has been classified under the GHS with the following hazards, as aggregated from multiple sources.[1][2]

GHS Pictograms

The following pictogram is associated with the hazard classification of this compound:

| Pictogram | Description |

|

| Exclamation Mark |

Signal Word

Warning [1]

Hazard Statements (H-Statements)

The following hazard statements have been assigned to this compound:

| Code | Statement | Hazard Class |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4)[1] |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2)[1] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1] |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1] |

Precautionary Statements (P-Statements)

The following precautionary statements are recommended for handling this compound:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Quantitative Toxicological Data

As of the date of this publication, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) for this compound are not publicly available in the referenced safety data sheets. The classification of "Acute toxicity, oral (Category 4)" is based on qualitative or extrapolated data.

Experimental Protocols for Hazard Determination

The GHS classifications are based on standardized experimental protocols, primarily those established by the OECD. The following sections detail the general methodologies for the hazard classes identified for this compound.

Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)

The "Harmful if swallowed" (H302) classification is determined through acute oral toxicity studies. The OECD provides several alternative methods to the classical LD50 test to reduce the number of animals used.

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically rodents, often female rats.

-

Methodology (General Principles):

-

Dose Selection: A starting dose is selected based on available information.

-

Administration: The substance is administered orally by gavage in a single dose. Animals are fasted before administration.

-

Observation: Animals are observed for a period of at least 14 days. Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

-

Specific Protocols:

-

OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity without mortality.

-

OECD 423 (Acute Toxic Class Method): A stepwise procedure is used with a small number of animals per step. The outcome (mortality or survival) determines the next step. This method allows for classification into one of the GHS categories.

-

OECD 425 (Up-and-Down Procedure): Animals are dosed one at a time. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the calculation of an LD50 value with a confidence interval.

-

Skin Irritation (OECD Test Guideline 404)

The "Causes skin irritation" (H315) classification is determined by assessing the potential of a substance to cause reversible inflammatory changes to the skin.

-

Objective: To determine the irritant effect of a substance on the skin.

-

Test Animals: Typically albino rabbits.

-

Methodology:

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin on the animal.

-

Exposure: The patch is covered with a gauze dressing for a period of 4 hours.

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.

-

Scoring: The severity of erythema and edema is scored according to a standardized scale. A mean score is calculated for each observation time.

-

Classification: The substance is classified as a skin irritant if the mean scores for erythema or edema are above a certain threshold.

-

Serious Eye Irritation (OECD Test Guideline 405)

The "Causes serious eye irritation" (H319) classification is determined by assessing the potential of a substance to produce changes in the eye.

-

Objective: To determine the irritant effect of a substance on the eyes.

-

Test Animals: Typically albino rabbits.

-

Methodology:

-

Application: A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days to assess reversibility.

-

Scoring: The severity of the lesions is scored according to a standardized scale.

-

Classification: The substance is classified as an eye irritant based on the severity and reversibility of the observed effects.

-

Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure)

The "May cause respiratory irritation" (H335) classification is often based on evidence from animal studies, such as signs of respiratory tract irritation observed during inhalation toxicity tests, or from human experience. Standardized OECD guidelines for specifically testing respiratory irritation are less defined than for skin or eye irritation, but relevant information can be obtained from acute inhalation toxicity studies (e.g., OECD Test Guideline 403 or 436).

-

Objective: To assess the potential of a substance to cause irritation of the respiratory tract following a single exposure.

-

Methodology (General Principles from Inhalation Studies):

-

Exposure: Animals are exposed to the substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period.

-

Observation: Animals are observed for clinical signs of respiratory irritation, such as changes in breathing patterns, nasal discharge, and sneezing.

-

Pathology: Histopathological examination of the respiratory tract may be performed to look for evidence of inflammation or tissue damage.

-

Signaling Pathways and Experimental Workflows

Due to the lack of specific research on the mechanism of action of this compound, a diagram of its signaling pathway cannot be provided. However, the logical relationships in its GHS classification and a general workflow for toxicological testing are presented below.

GHS Hazard Classification Logic for this compound

General Workflow for Toxicological Hazard Assessment

Conclusion

This compound is classified as harmful if swallowed, and causes skin, serious eye, and respiratory irritation. While specific toxicological data for this compound are limited, the GHS classification provides a clear framework for safe handling and use in a research and development setting. The experimental protocols outlined in this guide, based on OECD guidelines, represent the standard methodologies for determining these hazards and should be consulted for a deeper understanding of the toxicological endpoints. All personnel handling this compound should adhere to the provided precautionary statements to minimize exposure and ensure laboratory safety.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2,7-Dichloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the 1,8-naphthyridine nucleus.[1]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,7-dichloro-1,8-naphthyridine as the starting material. The presence of two reactive chlorine atoms allows for mono- or di-functionalization, providing access to a diverse range of 2,7-disubstituted-1,8-naphthyridine derivatives.

Data Presentation

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between this compound and various boronic acids. The data is adapted from a study by Jin, Z., et al. (2005), which demonstrates the synthesis of 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines.

| Entry | Boronic Acid/Ester | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,7-Diphenyl-1,8-naphthyridine | 95 |

| 2 | 4-Methylphenylboronic acid | 2,7-Di-p-tolyl-1,8-naphthyridine | 96 |

| 3 | 4-Methoxyphenylboronic acid | 2,7-Bis(4-methoxyphenyl)-1,8-naphthyridine | 98 |

| 4 | 4-Fluorophenylboronic acid | 2,7-Bis(4-fluorophenyl)-1,8-naphthyridine | 90 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2,7-Bis(4-(trifluoromethyl)phenyl)-1,8-naphthyridine | 85 |

| 6 | 3-Thienylboronic acid | 2,7-Di(thiophen-3-yl)-1,8-naphthyridine | 88 |

| 7 | (E)-Styrylboronic acid | (E,E)-2,7-Distyryl-1,8-naphthyridine | 75 |

| 8 | 2-Naphthylboronic acid | 2,7-Di(naphthalen-2-yl)-1,8-naphthyridine | 92 |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline for the synthesis of 2,7-disubstituted-1,8-naphthyridines and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl- or vinylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 4 mol%)

-

Triphenylphosphine (PPh₃, 16 mol%)

-

Potassium carbonate (K₂CO₃, 4.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer with heating plate

-

Silica gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the respective boronic acid (2.2 mmol), palladium(II) acetate (0.04 mmol), triphenylphosphine (0.16 mmol), and potassium carbonate (4.0 mmol).

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (15 mL) and degassed water (5 mL) to the flask via syringe.

-

-

Reaction:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously under the inert atmosphere for 12-24 hours.

-

-

Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in hexanes) to afford the pure 2,7-disubstituted-1,8-naphthyridine.

-

Mandatory Visualizations

General Workflow for Suzuki-Miyaura Coupling of this compound

Caption: General workflow for the synthesis of 2,7-disubstituted-1,8-naphthyridines.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of 2,7-dialkenyl-1,8-naphthyridines from 2,7-Dichloro-1,8-naphthyridine

Introduction

The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting photophysical properties. The functionalization of the 1,8-naphthyridine ring at the 2 and 7 positions with alkenyl groups provides valuable building blocks for the synthesis of more complex molecules, including potential drug candidates and novel materials. This document provides detailed protocols for the synthesis of 2,7-dialkenyl-1,8-naphthyridines from the readily available starting material, 2,7-dichloro-1,8-naphthyridine, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It has been successfully applied to the synthesis of 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines in high yields from this compound.[1] This method offers the advantage of using relatively stable and environmentally benign organoboron reagents.

This application note will focus on the Suzuki-Miyaura reaction for the vinylation of this compound, providing a general protocol that can be adapted for various alkenylboron reagents.

Reaction Scheme

The general transformation described is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an alkenylboronic acid or its ester to yield the corresponding 2,7-dialkenyl-1,8-naphthyridine.

Caption: General reaction scheme for the synthesis of 2,7-dialkenyl-1,8-naphthyridines.

Experimental Protocols

General Procedure for Suzuki-Miyaura Vinylation

This protocol is a general guideline for the synthesis of 2,7-divinyl-1,8-naphthyridine using potassium vinyltrifluoroborate as the vinylating agent. This procedure can be adapted for other alkenylboronic acids or esters with appropriate modifications to the reaction conditions.

Materials:

-

This compound

-

Potassium vinyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), potassium vinyltrifluoroborate (2.5 equiv), and cesium carbonate (3.0 equiv).

-

Catalyst Addition: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.06 equiv) in a minimal amount of anhydrous THF. Add the catalyst solution to the reaction flask.

-

Solvent Addition and Degassing: Add a mixture of anhydrous THF and water (typically in a 9:1 ratio) to the reaction flask. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to three cycles of vacuum-backfill with an inert gas.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,7-divinyl-1,8-naphthyridine.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Suzuki-Miyaura synthesis of 2,7-divinyl-1,8-naphthyridine. Please note that yields can vary depending on the specific alkenylboron reagent and reaction conditions used.

| Parameter | Value | Reference |

| Substrate | This compound | General Knowledge |

| Reagent | Potassium vinyltrifluoroborate | [2][3] |

| Catalyst | Pd(OAc)₂ | [2][3] |

| Ligand | PPh₃ | [2][3] |

| Base | Cs₂CO₃ | [2][3] |

| Solvent | THF/H₂O (9:1) | [2][3] |

| Temperature | Reflux | [2][3] |

| Reaction Time | 12-24 h | General Knowledge |

| Typical Yield | Moderate to Good | [2][3] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2,7-dialkenyl-1,8-naphthyridines.

Caption: Workflow for the synthesis of 2,7-dialkenyl-1,8-naphthyridines.

Concluding Remarks

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 2,7-dialkenyl-1,8-naphthyridines from this compound. The provided protocol offers a robust starting point for researchers in drug discovery and materials science to access these valuable compounds. Optimization of the catalyst system, base, and solvent may be necessary for different alkenylboron reagents to achieve optimal yields. Researchers should always adhere to standard laboratory safety procedures when handling reagents and performing chemical reactions.

References

- 1. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]

- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,7-Dichloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing nucleophilic aromatic substitution (SNAr) reactions on 2,7-dichloro-1,8-naphthyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized 1,8-naphthyridine derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

Introduction

The 1,8-naphthyridine scaffold is a prominent feature in many biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory activities. The two chlorine atoms at the 2 and 7 positions of this compound are susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the synthesis of a diverse library of substituted 1,8-naphthyridine derivatives. The reactivity of the chlorine atoms is enhanced by the electron-withdrawing effect of the nitrogen atoms in the aromatic rings. While the electronic environment of the C2 and C7 positions is similar, selective mono-substitution can be challenging and may require careful control of reaction conditions and stoichiometry. Subsequent substitution of the second chlorine atom allows for the synthesis of unsymmetrically disubstituted 1,8-naphthyridines.

Data Presentation

The following table summarizes various nucleophilic aromatic substitution reactions performed on this compound and its derivatives, providing a comparative overview of reaction conditions and yields.

| Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| This compound | Primary Amide (0.9 equiv) | 1,4-Dioxane | K₂CO₃ | 100 | 16 | 2-Amido-7-chloro-1,8-naphthyridine | 22-42 | [1] |

| 2-Amino-7-chloro-1,8-naphthyridine | Benzylamine | Neat | - | 120 | 6 | 2-Amino-7-benzylamino-1,8-naphthyridine | 50 | [2] |

| 2-Amino-7-chloro-1,8-naphthyridine | Sodium Azide | DMF | - | 60 | 4 | 2-Amino-7-azido-1,8-naphthyridine | 95 | [2] |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Sodium Sulfide | DMF | - | RT | - | 2-Mercapto-1,8-naphthyridine-3-carbaldehyde | - | [3] |

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This general procedure can be adapted for various nucleophiles. Optimization of temperature, reaction time, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Nucleophile (e.g., amine, alcohol, thiol)

-

Solvent (e.g., DMF, DMSO, NMP, Ethanol)

-

Base (e.g., K₂CO₃, NaH, Et₃N), if required

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1.0 eq) in an appropriate solvent, add the nucleophile (1.0-2.2 eq).

-

If the nucleophile is an alcohol or thiol, a base (e.g., NaH, 1.1 eq) may be required to generate the corresponding alkoxide or thiolate in situ. For amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) can be added to scavenge the HCl byproduct.

-

The reaction mixture is heated under an inert atmosphere at a specified temperature for a designated time, with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted 1,8-naphthyridine.

Specific Protocol 1: Synthesis of 2-Amino-7-azido-1,8-naphthyridine[2]

Materials:

-

2-Amino-7-chloro-1,8-naphthyridine (0.4 g, 2.22 mmol)

-

Sodium azide (0.289 g, 4.44 mmol)

-

Dry Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine in dry DMF, add sodium azide.

-

Stir the mixture at 60 °C for 4 hours.

-

Filter off the precipitated sodium chloride.

-

Remove the DMF from the filtrate by distillation under reduced pressure.

-

Wash the resulting solid with water and air-dry to yield 2-amino-7-azido-1,8-naphthyridine.

Specific Protocol 2: Synthesis of 2-Amino-7-benzylamino-1,8-naphthyridine[2]

Materials:

-

2-Amino-7-chloro-1,8-naphthyridine (0.175 g, 1.0 mmol)

-

Distilled benzylamine (0.5 mL)

Procedure:

-

Heat a suspension of 2-amino-7-chloro-1,8-naphthyridine in distilled benzylamine at 120 °C for 6 hours.

-

Wash the resulting sticky precipitate with water followed by acetone.

-

Air-dry the solid.

-

Recrystallize the crude solid from methanol to afford the pure 2-amino-7-benzylamino-1,8-naphthyridine.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

Caption: General signaling pathway for the sequential nucleophilic aromatic substitution on this compound.

Caption: A typical experimental workflow for the nucleophilic aromatic substitution on this compound.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2,7-Dichloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science due to its rigid, planar geometry and the presence of two nitrogen atoms capable of coordinating with metal ions and participating in hydrogen bonding.[1][2] Substitution at the 2 and 7 positions of the 1,8-naphthyridine core with amino functionalities can lead to the generation of highly fluorescent molecules.[3][4] These fluorescent derivatives have emerged as valuable tools in various scientific disciplines, serving as probes for cellular imaging and the detection of biologically and environmentally important analytes such as metal ions and pH.[3][5][6]

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent probes derived from 2,7-dichloro-1,8-naphthyridine. The protocols are based on established synthetic methodologies for analogous 1,8-naphthyridine systems and are intended to serve as a comprehensive guide for researchers.[3]

Applications of 2,7-Disubstituted-1,8-naphthyridine Fluorescent Probes

Fluorescent probes based on the 2,7-diamino-1,8-naphthyridine core exhibit a range of useful properties that make them suitable for various applications:

-

Cellular Imaging: The inherent fluorescence of these compounds allows for their use as cellular imaging agents. Their ability to intercalate with nucleic acids or localize within specific cellular compartments makes them valuable for visualizing cellular structures and processes.[3][7]

-

Metal Ion Sensing: The nitrogen atoms of the 1,8-naphthyridine ring and the exocyclic amino groups can act as a chelating unit for metal ions.[6] This interaction can lead to a change in the fluorescent properties of the molecule, enabling the selective detection of metal ions such as Zn²⁺. This "turn-on" or "turn-off" fluorescence response can be utilized for quantitative analysis.

-

pH Sensing: The fluorescence of 2,7-diamino-1,8-naphthyridine derivatives can be sensitive to changes in pH.[5][8][9] Protonation or deprotonation of the nitrogen atoms can alter the electronic structure of the molecule, leading to a corresponding change in its fluorescence emission. This property can be exploited to develop probes for monitoring pH in biological and chemical systems.

Data Presentation

The photophysical properties of fluorescent probes are critical for their application. The following table summarizes representative data for 2,7-dialkylamino-4-methyl-[3][9]-naphthyridines, which are structurally similar to the probes synthesized from this compound. This data can serve as a useful reference for the expected photophysical characteristics.

| Compound | R Group | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| 2,7-Dimethylamino-4-methyl-[3][9]-naphthyridine | Methyl | 340-400 | 360-500 | Not specified | 0.45 | [3] |

| 2,7-Dipropylamino-4-methyl-[3][9]-naphthyridine | Propyl | 340-400 | 360-500 | Not specified | 0.52 | [3] |

| 2,7-Dibutylamino-4-methyl-[3][9]-naphthyridine | Butyl | 340-400 | 360-500 | Not specified | 0.58 | [3] |

| 2,7-Dihexylamino-4-methyl-[3][9]-naphthyridine | Hexyl | 340-400 | 360-500 | Not specified | 0.61 | [3] |

Experimental Protocols

The following protocols describe the synthesis of 2,7-diamino-1,8-naphthyridine fluorescent probes from this compound, and their application in metal ion and pH sensing.

Protocol 1: Synthesis of 2,7-Bis(alkylamino)-1,8-naphthyridine

This protocol is adapted from the synthesis of 2,7-dialkylamino-4-methyl-[3][9]-naphthyridines and describes the nucleophilic aromatic substitution of the chloro groups with a primary or secondary amine.[3]

Materials:

-

This compound

-

Alkylamine (e.g., propylamine, hexylamine, etc.)

-

Copper powder

-

Sealed reaction vessel

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

Procedure:

-

In a sealed reaction vessel, combine this compound (1 mmol), the desired alkylamine (10-20 mmol, used in excess as both reactant and solvent), and an equimolar amount of copper powder (1 mmol).

-

Seal the vessel and heat the reaction mixture at a temperature between 150-200 °C for 24-48 hours. The optimal temperature and reaction time may vary depending on the amine used and should be determined empirically.

-

After cooling to room temperature, carefully open the reaction vessel in a well-ventilated fume hood.

-

Remove the excess amine by vacuum distillation.

-

Dissolve the residue in a minimal amount of chloroform.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to elute the desired 2,7-bis(alkylamino)-1,8-naphthyridine.

-

Collect the fluorescent fractions and evaporate the solvent under reduced pressure to obtain the purified product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Metal Ion Sensing

This protocol outlines a general procedure for evaluating the performance of a synthesized 2,7-bis(alkylamino)-1,8-naphthyridine probe for the detection of metal ions, such as Zn²⁺.

Materials:

-

Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol)

-

Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, etc., 10 mM in deionized water or ethanol)

-

Buffer solution (e.g., 10 mM HEPES, pH 7.4)

-

Fluorometer and quartz cuvettes

Procedure:

-

Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.

-

Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.

-

To the cuvette containing the probe solution, add aliquots of a metal ion stock solution to achieve final concentrations ranging from 0 to 10 equivalents of the probe concentration.

-

After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensitivity and detection limit.

-

To assess selectivity, repeat the experiment with other metal ions at a fixed concentration (e.g., 10 equivalents) and compare the fluorescence response.

Protocol 3: Investigation of pH-Dependent Fluorescence

This protocol describes how to investigate the effect of pH on the fluorescence properties of a synthesized 2,7-bis(alkylamino)-1,8-naphthyridine probe.

Materials:

-

Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol)

-

A series of buffer solutions covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)

-

Fluorometer and quartz cuvettes

Procedure:

-

Prepare a series of working solutions of the fluorescent probe (e.g., 10 µM) in the different buffer solutions.

-

Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for all measurements.

-

Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.

-

Analyze the changes in the emission wavelength and intensity to understand the pH-sensing mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthesis and sensing mechanisms.